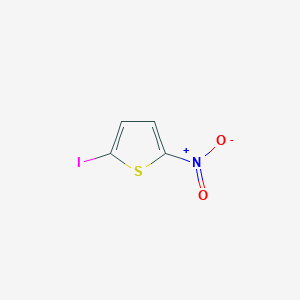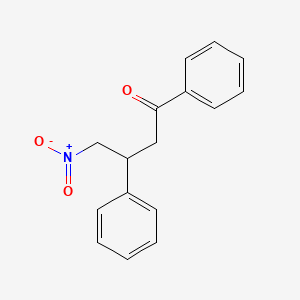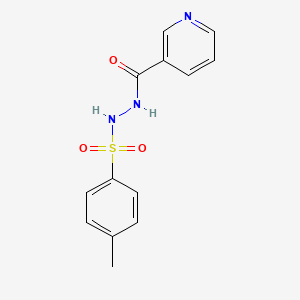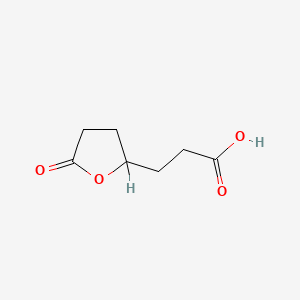![molecular formula C9H18ClN B3055100 {Bicyclo[2.2.2]octan-2-yl}methanamine hydrochloride CAS No. 6303-64-6](/img/structure/B3055100.png)
{Bicyclo[2.2.2]octan-2-yl}methanamine hydrochloride
Vue d'ensemble
Description
“{Bicyclo[2.2.2]octan-2-yl}methanamine hydrochloride” is an organic compound . It has a CAS number of 6303-64-6 . The IUPAC name for this compound is "bicyclo[2.2.2]octan-2-ylmethanamine hydrochloride" . The InChI code for this compound is "1S/C9H17N.ClH/c10-6-9-5-7-1-3-8(9)4-2-7;/h7-9H,1-6,10H2;1H" .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES notation: "C1CC2CCC1CC2CN.Cl" . This notation represents the structure of the compound in a linear format, which can be converted into a 2D or 3D molecular structure.Physical And Chemical Properties Analysis
“this compound” appears as a powder . It has a molecular weight of 175.7 . The compound has a boiling point of 189.5°C at 760 mmHg . The theoretical density of the compound is 0.942 g/cm^3 . The compound has a refractive index of 1.496 .Applications De Recherche Scientifique
Chemical Structure and Isomerization
- The compound "{Bicyclo[2.2.2]octan-2-yl}methanamine hydrochloride" can exhibit different isomeric forms. Sonar, Parkin, and Crooks (2004) studied the acid-catalyzed isomerization of a related compound, demonstrating the chemical flexibility and potential for structural variation in this class of compounds (Sonar, Parkin, & Crooks, 2004).
Antiprotozoal Activities
- Compounds related to "this compound" have shown significant antiprotozoal activities. Seebacher et al. (2005) prepared derivatives exhibiting activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum, suggesting potential therapeutic applications in treating diseases like malaria and sleeping sickness (Seebacher et al., 2005).
Anti-Influenza Activity
- Derivatives of "this compound" have been found to exhibit activity against influenza A viruses. De la Cuesta, Ballesteros, and Trigo (1984) noted that such compounds showed activity similar to 1-adamantanamine hydrochloride, a known anti-influenza agent (De la Cuesta, Ballesteros, & Trigo, 1984).
Chemical Reactivity and Mechanism Studies
- Research has explored the deamination processes of similar compounds, providing insights into their chemical reactivity and potential mechanisms of action. Maskill and Wilson (1984) examined the deamination of "{Bicyclo[2.2.2]octan-2-yl}" amines, contributing to the understanding of their chemical behavior and potential pharmaceutical applications (Maskill & Wilson, 1984).
Photochemical Behavior
- The photochemical behavior of related bicyclooctanones has been studied, which is relevant for understanding the light-induced reactions of "this compound" and its derivatives. Critch and Fallis (1977) investigated the photolysis of these compounds, providing valuable information on their stability and reactivity under light exposure (Critch & Fallis, 1977).
Safety and Hazards
Propriétés
IUPAC Name |
2-bicyclo[2.2.2]octanylmethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N.ClH/c10-6-9-5-7-1-3-8(9)4-2-7;/h7-9H,1-6,10H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEWQLLOHRHFMOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC1CC2CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10334843 | |
| Record name | AGN-PC-0JSAEM | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10334843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6303-64-6 | |
| Record name | NSC42841 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42841 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | AGN-PC-0JSAEM | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10334843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | bicyclo[2.2.2]octan-2-ylmethanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Spiro[4.5]decan-7-one](/img/structure/B3055024.png)



![4-amino-1-[(1S,2R,3S,4S)-2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]pyrimidin-2-one](/img/structure/B3055030.png)




